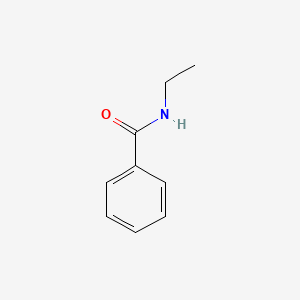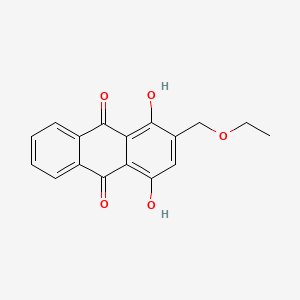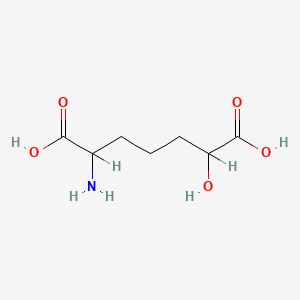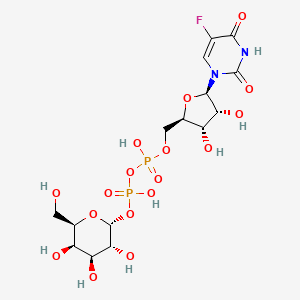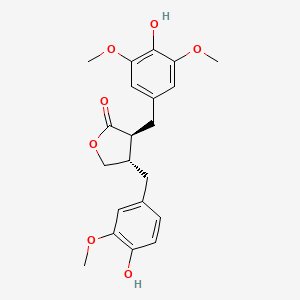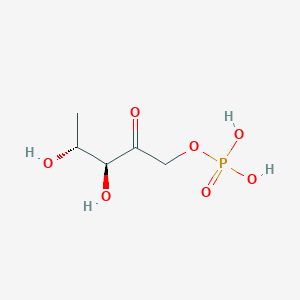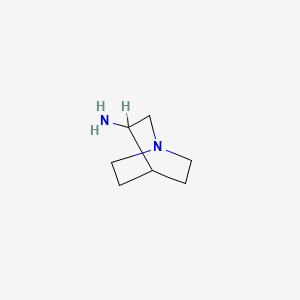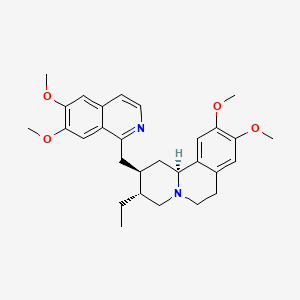
Emetamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Emetamine is a pyridoisoquinoline consisting of emetine having a fully aromatised isoquinoline. It derives from an emetine.
Applications De Recherche Scientifique
Pharmacological Mechanisms and Clinical Applications
- Emetamine, as a compound similar to MDMA, has been explored in the context of psychotherapy, particularly for treating posttraumatic stress disorder (PTSD). MDMA-assisted psychotherapy is advancing into Phase 3 drug development, indicating its potential as a licensed medicine for PTSD treatment (Sessa, Higbed, & Nutt, 2019).
Bioethics and Healthcare Disparities in Substance Dependency
- The ethical implications of clinical trials for substance dependency, including methamphetamine, are significant. These trials provide insights into treatment options and healthcare accessibility, especially in contexts where healthcare is limited (Timmermans & McKay, 2009).
Ecological Momentary Assessment in Substance Use Studies
- Ecological momentary assessment (EMA) methodologies are crucial in studying substance use, including methamphetamine. EMA helps in understanding the episodic nature of use and its relationship with mood and context (Shiffman, 2009).
Smartphone-Assisted Self-Monitoring in Treatment Optimization
- Smartphone ecological momentary assessments (EMA) have been utilized in treatment programs for methamphetamine abuse. These assessments aid in self-monitoring use, cravings, and associated risk behaviors, offering insights into treatment optimization (Reback, Rünger, Fletcher, & Swendeman, 2018).
Implications for Different User Groups
- The development of treatments for methamphetamine-related problems is particularly critical for diverse user groups, such as those experiencing persistent psychosis, pregnant women, gay and bisexual men, and individuals involved in the criminal justice system (Rawson, Gonzales, & Brethen, 2002).
Addiction Management and Genetic Testing
- Research emphasizes the importance of genetic testing and pharmacogenomic monitoring in addiction management, especially in cases induced by reward deficiency syndrome (RDS). This approach could lead to better therapeutic strategies and relapse prevention (Blum et al., 2018).
Health Outcomes and Methamphetamine Use Among Young People
- A systematic review highlights the association between methamphetamine use and mental health outcomes like depression and psychosis, particularly among young users. This points to the need for focused healthcare interventions (Marshall & Werb, 2010).
Methamphetamine Epidemiology and Clinical Phenomenology
- Understanding the epidemiology and clinical phenomenology of methamphetamine use is crucial in developing effective treatments and addressing the broader public health implications (Courtney & Ray, 2014).
Oxidative Stress in Methamphetamine-Induced Toxicity
- The role of oxidative stress in methamphetamine-induced toxicity has been a focus of recent research. Understanding the biochemical mechanisms of this stress could aid in developing treatments for the harmful effects of methamphetamine abuse (McDonnell-Dowling & Kelly, 2017).
Cerebral Microvascular Injury in Experimental Drug Abuse
- Research on experimental drug abuse, including the use of methamphetamine, has shown significant cerebral vascular injury and brain damage in animal models. This highlights the potential neurological risks associated with its use (Rumbaugh et al., 1976).
Propriétés
Numéro CAS |
483-19-2 |
|---|---|
Nom du produit |
Emetamine |
Formule moléculaire |
C29H36N2O4 |
Poids moléculaire |
476.6 g/mol |
Nom IUPAC |
(2R,3R,11bS)-2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine |
InChI |
InChI=1S/C29H36N2O4/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24/h7,9,13-16,18,21,25H,6,8,10-12,17H2,1-5H3/t18-,21-,25-/m0/s1 |
Clé InChI |
MBYXEBXZARTUSS-HMHJJOSWSA-N |
SMILES isomérique |
CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1CC4=NC=CC5=CC(=C(C=C54)OC)OC)OC)OC |
SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4=NC=CC5=CC(=C(C=C54)OC)OC)OC)OC |
SMILES canonique |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4=NC=CC5=CC(=C(C=C54)OC)OC)OC)OC |
Autres numéros CAS |
483-19-2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



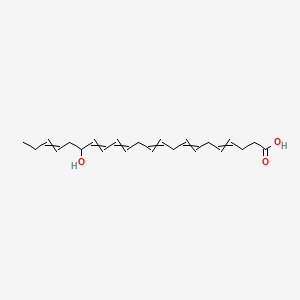
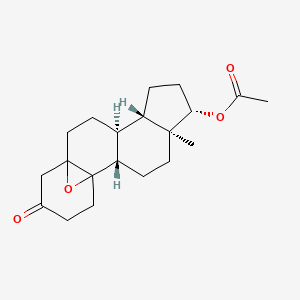
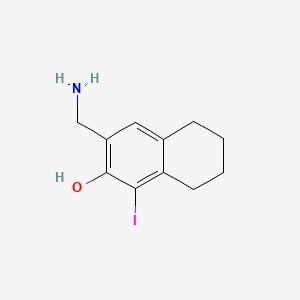
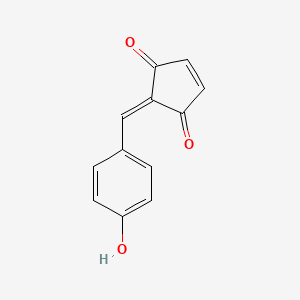
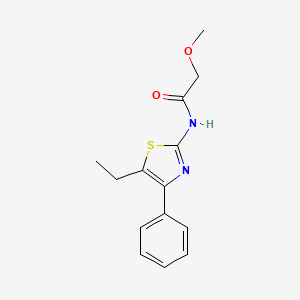
![5-bromo-3-[[2-(4-cyclohexyl-1-piperazinyl)-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1202692.png)
